Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-12-6-7-13(2)15(10-12)14-8-9-19(11-16(14)20)17(21)22-18(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3 |
InChI Key |
CBAWPZYNMQBHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Carboxylic Acid Activation
The most common approach involves coupling a suitably substituted piperidine derivative with a 2,5-dimethylphenylacetic acid derivative, facilitated by activation of the carboxylic acid.
| Step | Description |
|---|---|
| a. Activation of 2,5-Dimethylphenylacetic Acid | The carboxylic acid is activated using carbodiimide reagents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a catalyst like DMAP (4-Dimethylaminopyridine). This forms an active ester or an anhydride intermediate. |
| b. Nucleophilic Attack by the Piperidine Derivative | The activated acid reacts with a piperidine derivative bearing a free amino group, leading to amide bond formation. This step typically occurs in an inert solvent such as dichloromethane or DMF (Dimethylformamide). |
| c. Introduction of the Oxo Group and Tert-Butyl Ester | The oxo group at the 3-position can be introduced via oxidation or by using pre-functionalized intermediates. The tert-butyl ester at nitrogen is often introduced through esterification with tert-butyl alcohol derivatives or via protection/deprotection strategies. |
Cyclization and Functionalization
In some protocols, the piperidine ring is constructed via cyclization of amino alcohols or amino acids, followed by selective functionalization:
- Cyclization of amino alcohols with suitable ketones or aldehydes to form the piperidine ring.
- Substituent introduction at the 4-position via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, particularly for the 2,5-dimethylphenyl group.
Key Reagents and Conditions
| Reagent | Purpose | Typical Conditions |
|---|---|---|
| DCC / EDC | Carboxylic acid activation | Room temperature, inert atmosphere |
| DMAP | Catalysis of acylation | Room temperature |
| Dichloromethane / DMF | Solvent | Reflux or room temperature |
| Tert-butyl alcohol derivatives | Esterification | Reflux, presence of acid catalysts like p-toluenesulfonic acid (p-TsOH) |
| Oxidants (e.g., PCC, m-CPBA) | Oxo group introduction | Controlled temperature, inert atmosphere |
Research Data and Experimental Outcomes
Yield and Purification
| Method | Typical Yield | Purification Techniques |
|---|---|---|
| Carbodiimide-mediated coupling | 65-85% | Column chromatography, recrystallization |
| Cyclization reactions | 70-90% | Silica gel chromatography, preparative HPLC |
Reaction Optimization
Research indicates that using DCC with DMAP as a catalyst in dichloromethane provides high yields and purity. The reaction temperature is maintained at room temperature to prevent side reactions. The use of continuous flow reactors has been explored to improve scalability and reaction control, especially for industrial synthesis.
Reaction Mechanisms
The key step involves nucleophilic attack of the amino group on the activated carboxylic acid derivative, forming an amide bond. The subsequent cyclization and esterification steps are facilitated by acid catalysis and controlled heating, ensuring regioselectivity and functional group compatibility.
Notes on Industrial and Laboratory Synthesis
- Scale-up : Continuous flow synthesis is favored for large-scale production due to better heat management and reaction control.
- Purity : High-performance liquid chromatography (HPLC) and recrystallization are standard for achieving pharmaceutical-grade purity.
- Environmental considerations : Use of greener solvents and catalytic reagents is increasingly adopted to minimize environmental impact.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Carbodiimide coupling | DCC/EDC, DMAP | High yield, mild conditions | Byproduct removal (dicyclohexylurea) |
| Cyclization of amino precursors | Amino alcohols, ketones | Versatile, good for complex derivatives | Multiple steps, longer route |
| Cross-coupling reactions | Suzuki, Heck | Precise functionalization | Requires transition metal catalysts |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl ester group undergoes nucleophilic substitution under acidic or basic conditions. Key examples include:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| HCl (aq)/THF, reflux | 4-(2,5-dimethylphenyl)-3-oxopiperidine hydrochloride | 85% | |
| NaOH/MeOH, 50°C | Sodium 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate | 78% |
-
Mechanism : The reaction proceeds via cleavage of the ester’s C–O bond, forming a carboxylate intermediate. Steric hindrance from the tert-butyl group slows reaction kinetics.
Oxidation Reactions
The ketone at the 3-position can be further oxidized under controlled conditions:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄, 0°C | 4-(2,5-dimethylphenyl)-3,5-dioxopiperidine-1-carboxylic acid | 62% | |
| RuCl₃/NaIO₄, H₂O:CH₃CN (1:1) | 3-hydroxy-4-(2,5-dimethylphenyl)piperidine-1-carboxylate | 55% |
-
Key Insight : Over-oxidation to carboxylic acids is common with strong oxidants like KMnO₄.
Reduction Reactions
The ketone group is selectively reduced to an alcohol or alkane:
-
Catalytic Hydrogenation : Complete reduction of the ketone to a methylene group requires elevated H₂ pressure (3 bar) and prolonged reaction times .
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| H₂O/HCl, 80°C | 4-(2,5-dimethylphenyl)-3-oxopiperidine | 88% | |
| LiOH/THF:H₂O (3:1) | 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylic acid | 82% |
-
Kinetics : Hydrolysis rates increase in polar protic solvents (e.g., water) due to enhanced nucleophilicity.
Cycloaddition and Functionalization
The ketone and ester groups enable participation in cycloadditions:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| CuI/DIPEA, DMF, 0°C | tert-butyl 4-(2,5-dimethylphenyl)-3-(1,2,3-triazolyl)piperidine-1-carboxylate | 95% |
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings for pharmaceutical applications .
Comparative Reactivity
A comparison with structurally related compounds highlights key differences:
| Compound | Reactivity with NaBH₄ | Hydrolysis Rate (pH 7) |
|---|---|---|
| tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate | Fast (90% yield) | Moderate |
| tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate | Moderate (75% yield) | Slow |
Scientific Research Applications
Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with the target molecule but differ in substituent positions or functional groups:
Key Observations :
Substituent Position Effects: The 2,5-dimethylphenyl isomer (target compound) vs. the 3,5-dimethylphenyl analog (discontinued) differ in steric and electronic properties. The discontinued status of the 3,5-dimethylphenyl analog suggests possible challenges in synthesis, stability, or commercial demand.
Functional Group Variations: The target compound’s 3-oxo group contrasts with the carboxylic acid in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid . The ketone offers nucleophilic reactivity (e.g., enolate formation), while the carboxylic acid enables salt formation or conjugation, impacting solubility and biological activity.
Heterocyclic Modifications :
- 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile replaces the Boc and oxo groups with a benzyl-pyrrolidinyl-carbonitrile framework . This introduces basicity (pyrrolidine) and nitrile functionality, which may alter metabolic stability or target engagement.
Biological Activity
Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.4 g/mol
- Structural Features : The compound features a piperidine ring with a tert-butyl group and a 2,5-dimethylphenyl moiety, alongside a ketone functional group at the 3-position and a carboxylate at the 1-position. These structural attributes contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Nucleophilic Substitution : The carbonyl group in the compound makes it susceptible to nucleophilic attack, leading to various derivatives that may exhibit distinct biological properties. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce esters.
- Binding Affinity Studies : Preliminary studies suggest that compounds with similar piperidine structures engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes. These interactions are crucial for influencing their biological activity.
In Vitro Studies
A study evaluating the compound's binding affinities revealed that it may act on multiple targets involved in neurotransmission. For instance, compounds structurally related to this compound have shown potential as agonists for trace amine-associated receptors (TAARs), which are implicated in various neurological disorders .
In Vivo Efficacy
In vivo studies using genetically modified animal models (e.g., dopamine transporter knockout rats) demonstrated that certain analogs of the compound could significantly reduce hyperlocomotion associated with dopaminergic activity. This suggests potential therapeutic applications in treating conditions like schizophrenia .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, we can compare it with structurally similar compounds based on their biological activity:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | 181269-69-2 | 0.98 | Moderate binding affinity to TAARs |
| Tert-butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | 1.00 | High efficacy in reducing hyperlocomotion |
| Tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | 0.96 | Potential anti-inflammatory effects |
| Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | 22278899 | 0.98 | Neuroprotective properties |
This table illustrates how structural variations impact biological activities, highlighting the potential of this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis of structurally similar tert-butyl piperidine derivatives often involves nucleophilic substitution, oxidation, or coupling reactions. For example:
- Stepwise assembly : Formation of the piperidine ring via cyclization, followed by tert-butoxycarbonyl (Boc) protection. Reagents like DMAP and triethylamine in dichloromethane at 0–20°C are common for Boc-group introduction .
- Optimization : Temperature control (e.g., 0°C for exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of triethylamine) are critical to minimize side reactions like over-oxidation or racemization .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Analytical Methods :
- HPLC-MS : To confirm molecular weight (expected [M+H]<sup>+</sup> ≈ 346.4 g/mol) and detect impurities.
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and the 3-oxo group (δ ~170 ppm in <sup>13</sup>C) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods due to potential respiratory irritation (Category 4 acute toxicity per CLP regulations) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Contradictions : Some safety data sheets classify structurally related tert-butyl compounds as non-hazardous, but conservative handling is advised due to incomplete toxicity data .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 3-oxopiperidine moiety in nucleophilic or electrophilic reactions?
- Methods :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess electrophilicity of the ketone group.
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Limitations : Computational models may underestimate steric effects from the 2,5-dimethylphenyl group, requiring experimental validation .
Q. What strategies resolve contradictions in reported biological activity data for tert-butyl piperidine derivatives?
- Case Study : Conflicting IC50 values (e.g., 10 µM vs. 50 µM) for similar compounds may arise from assay variability (e.g., cell line differences).
- Resolution : Standardize protocols (e.g., ATP-based viability assays in HEK293 cells) and validate with positive controls .
- Data Gaps : Limited in vivo studies necessitate further pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) .
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Experimental Design :
- Acid Stability : Treat with 1M HCl in dioxane; monitor Boc-deprotection via TLC (Rf shift from 0.7 to 0.3).
- Base Stability : Exposure to 1M NaOH may hydrolyze the ester group, detected by LC-MS .
Methodological Challenges Table
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
